molecular formula C8H14Cl2N2 B2492219 (3-Methylphenyl)methylhydrazine;dihydrochloride CAS No. 2248321-55-1

(3-Methylphenyl)methylhydrazine;dihydrochloride

Cat. No.: B2492219
CAS No.: 2248321-55-1
M. Wt: 209.11
InChI Key: APZKQEIURZRYFB-UHFFFAOYSA-N
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Description

(3-Methylphenyl)methylhydrazine;dihydrochloride is an organic compound that belongs to the class of hydrazines. It is characterized by the presence of a methyl group attached to a phenyl ring, which is further connected to a methylhydrazine moiety. This compound is typically used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylphenyl)methylhydrazine;dihydrochloride can be achieved through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Methylphenyl)methylhydrazine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include azines, substituted hydrazines, and various nitrogen-containing heterocycles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-Methylphenyl)methylhydrazine;dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-2-methylphenyl)hydrazine hydrochloride
  • 1-Methyl-1-(3-methylphenyl)hydrazine hydrochloride
  • 1,1,2-Trimethyl-2-(2-methylphenyl)hydrazine hydrochloride

Uniqueness

(3-Methylphenyl)methylhydrazine;dihydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the methylhydrazine moiety. This structural configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(3-methylphenyl)methylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-7-3-2-4-8(5-7)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZKQEIURZRYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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